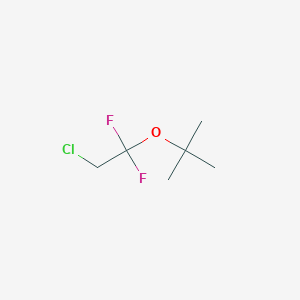
2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane is an organic compound with the molecular formula C6H12ClF2O. This compound is characterized by the presence of a chloro-difluoroethoxy group attached to a methylpropane backbone. It is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane typically involves the reaction of 2-chloro-1,1-difluoroethanol with 2-methylpropane in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a strong base, such as sodium hydroxide, at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are commonly used.
Major Products Formed
Substitution Reactions: Formation of 2-(2-hydroxy-1,1-difluoroethoxy)-2-methylpropane.
Oxidation Reactions: Formation of 2-(2-chloro-1,1-difluoroethoxy)-2-methylpropanone.
Reduction Reactions: Formation of 2-(2-chloro-1,1-difluoroethoxy)-2-methylpropanol.
Aplicaciones Científicas De Investigación
2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and as a catalyst in polymerization reactions.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-difluoroethoxy group can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-1,1-difluoroethoxy)propane
- 2-(2-Chloro-1,1-difluoroethoxy)butane
- 2-(2-Chloro-1,1-difluoroethoxy)pentane
Uniqueness
2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under oxidative conditions. These properties make it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
82949-08-4 |
|---|---|
Fórmula molecular |
C6H11ClF2O |
Peso molecular |
172.60 g/mol |
Nombre IUPAC |
2-(2-chloro-1,1-difluoroethoxy)-2-methylpropane |
InChI |
InChI=1S/C6H11ClF2O/c1-5(2,3)10-6(8,9)4-7/h4H2,1-3H3 |
Clave InChI |
NSCHJKXVDFUSQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(CCl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)
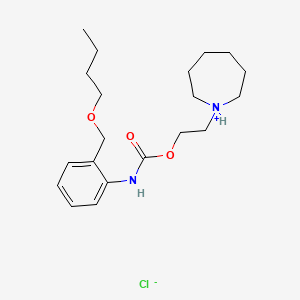
diphenyl-lambda~5~-phosphane](/img/structure/B14414953.png)
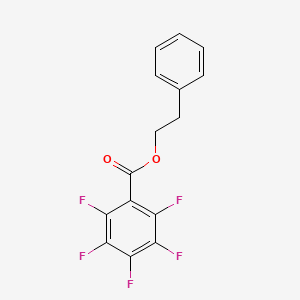
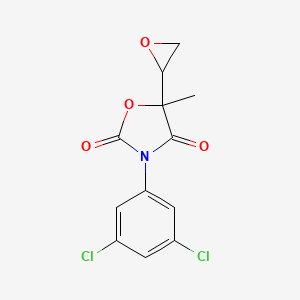
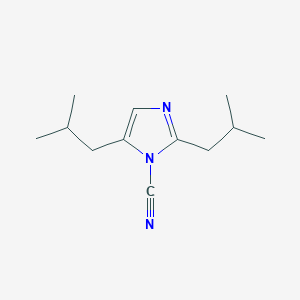
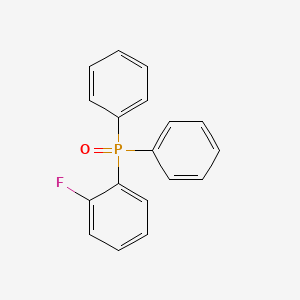

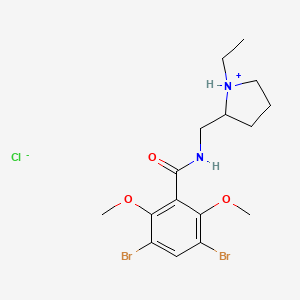
![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)
![3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14415008.png)
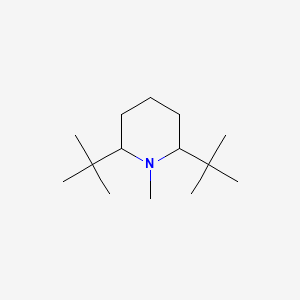
![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)
